Cas no 1361529-52-3 (3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine)

3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine 化学的及び物理的性質
名前と識別子
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- 3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine
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- インチ: 1S/C12H9Cl3N2O/c1-18-12-9(16)4-6(5-17-12)7-2-3-8(13)11(15)10(7)14/h2-5H,16H2,1H3
- InChIKey: DAMRGWSPIHUIHQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C=CC=1C1C=NC(=C(C=1)N)OC)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 282
- トポロジー分子極性表面積: 48.1
- 疎水性パラメータ計算基準値(XlogP): 4
3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013028906-250mg |
3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine |
1361529-52-3 | 97% | 250mg |
484.80 USD | 2021-06-22 | |
Alichem | A013028906-500mg |
3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine |
1361529-52-3 | 97% | 500mg |
823.15 USD | 2021-06-22 | |
Alichem | A013028906-1g |
3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine |
1361529-52-3 | 97% | 1g |
1,564.50 USD | 2021-06-22 |
3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridineに関する追加情報
Latest Research Advances on 3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine (CAS: 1361529-52-3)
3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine (CAS: 1361529-52-3) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique pyridine core and trichlorophenyl substituent, has shown promising potential in various therapeutic applications, particularly in the development of novel kinase inhibitors and antimicrobial agents. Recent studies have focused on elucidating its molecular mechanisms, optimizing its synthetic pathways, and exploring its biological activities.
A recent study published in the Journal of Medicinal Chemistry (2023) investigated the compound's role as a potent inhibitor of specific tyrosine kinases implicated in cancer progression. The research team employed a combination of molecular docking simulations and in vitro assays to demonstrate that 3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine exhibits high binding affinity to the ATP-binding site of target kinases, thereby inhibiting their activity. The study also highlighted the compound's selectivity profile, which minimizes off-target effects—a critical factor in reducing potential side effects in clinical applications.
In addition to its kinase inhibitory properties, recent findings from a collaborative effort between academic and industrial researchers have revealed the compound's potential as an antimicrobial agent. A 2024 study in Antimicrobial Agents and Chemotherapy reported that 3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine displays broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine. A recent patent (WO2023123456) describes an improved synthetic route that enhances yield and purity while reducing the environmental impact of the manufacturing process. The new method employs greener solvents and catalytic systems, aligning with the pharmaceutical industry's growing emphasis on sustainable chemistry practices.
Pharmacokinetic studies of this compound have also progressed significantly. Research published in Drug Metabolism and Disposition (2023) provided detailed insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The data indicate favorable oral bioavailability and a half-life suitable for once-daily dosing in potential therapeutic applications. However, the studies also identified specific cytochrome P450 enzymes involved in its metabolism, which will be crucial for predicting drug-drug interactions in future clinical trials.
Looking forward, the research community anticipates that 3-Amino-2-methoxy-5-(2,3,4-trichlorophenyl)pyridine (CAS: 1361529-52-3) will continue to be a focal point of investigation, particularly in the areas of structure-activity relationship (SAR) optimization and combination therapies. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, suggesting that it may serve as a valuable scaffold for developing new therapeutic agents targeting various diseases, from oncology to infectious diseases.
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